molecular formula C9H18N2O B160087 N-((Diethylamino)methyl)methacrylamide CAS No. 10196-75-5

N-((Diethylamino)methyl)methacrylamide

Katalognummer B160087
CAS-Nummer: 10196-75-5
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: IQBHTRVNLWHNBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((Diethylamino)methyl)methacrylamide (DEAMMA) is a synthetic polymer that has gained significant attention in the scientific community due to its unique properties. DEAMMA is a water-soluble polymer that has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and materials science.

Wirkmechanismus

The mechanism of action of N-((Diethylamino)methyl)methacrylamide is not fully understood, but it is believed to work by forming micelles in aqueous solutions. These micelles can then encapsulate drugs or other molecules, which can be delivered to specific target sites in the body.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility, making it an ideal candidate for drug delivery applications. This compound has also been shown to have good stability in various physiological conditions, which is essential for its use in biomedical research.

Vorteile Und Einschränkungen Für Laborexperimente

N-((Diethylamino)methyl)methacrylamide has several advantages for use in lab experiments, including its ease of synthesis, low toxicity, and biocompatibility. However, this compound also has some limitations, such as its limited solubility in some organic solvents and its relatively low molecular weight, which can affect its ability to encapsulate larger molecules.

Zukünftige Richtungen

There are several future directions for research on N-((Diethylamino)methyl)methacrylamide. One potential area of research is the development of new methods for synthesizing this compound that can improve its properties and increase its potential applications. Another area of research is the development of new drug delivery systems using this compound as a carrier, which can improve the efficacy and safety of various drugs. Additionally, research on the biological and physiological effects of this compound can provide insights into its potential applications in various biomedical fields.

Synthesemethoden

N-((Diethylamino)methyl)methacrylamide can be synthesized through a simple and efficient process using methacrylic acid and diethylamine. The reaction between these two compounds leads to the formation of this compound, which can be purified using various methods, including precipitation, dialysis, and column chromatography.

Wissenschaftliche Forschungsanwendungen

N-((Diethylamino)methyl)methacrylamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in drug delivery. This compound can be used as a carrier for various drugs due to its unique properties, such as its ability to form micelles and its biocompatibility.

Eigenschaften

CAS-Nummer

10196-75-5

Molekularformel

C9H18N2O

Molekulargewicht

170.25 g/mol

IUPAC-Name

N-(diethylaminomethyl)-2-methylprop-2-enamide

InChI

InChI=1S/C9H18N2O/c1-5-11(6-2)7-10-9(12)8(3)4/h3,5-7H2,1-2,4H3,(H,10,12)

InChI-Schlüssel

IQBHTRVNLWHNBL-UHFFFAOYSA-N

SMILES

CCN(CC)CNC(=O)C(=C)C

Kanonische SMILES

CCN(CC)CNC(=O)C(=C)C

Andere CAS-Nummern

10196-75-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.